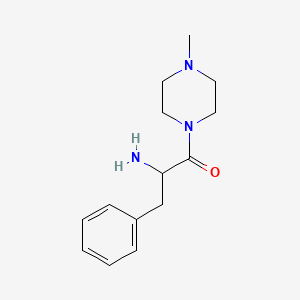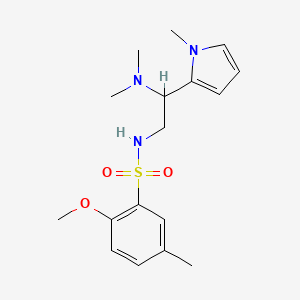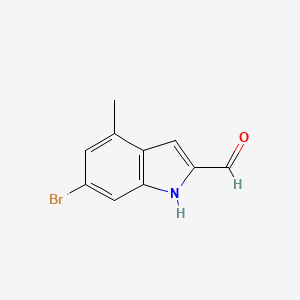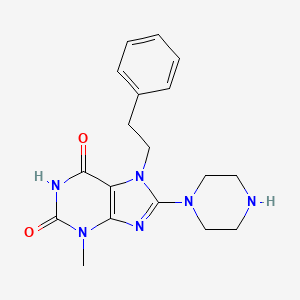![molecular formula C26H18O4 B2897251 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 332055-33-1](/img/structure/B2897251.png)
3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzo[c]chromen-6-one derivatives has been reported in several studies . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves a Cs2CO3-promoted reaction between substituted 2-hydroxychalcones and β-ketoesters .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzo[c]chromen-6-one core with a phenoxyphenyl methoxy group attached .Chemical Reactions Analysis
The chemical reactions involving benzo[c]chromen-6-one derivatives have been studied. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
One of the derivatives isolated from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects, shares structural similarities with 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one. This compound, characterized by its chromen-4-one system, has been linked to molecules capable of forming inter- and intramolecular hydrogen bonds, indicating potential biological relevance (Benguo Liu et al., 2008).
Synthetic Methodologies and Chemical Properties
Considerable attention has been given to the synthetic protocols of benzo[c]chromen-6-ones due to their pharmacological importance and presence in secondary metabolites. The literature describes various efficient synthetic procedures, such as the Suzuki coupling reactions, which facilitate the synthesis of these compounds (Ofentse Mazimba, 2016). Moreover, photo-reorganization studies of related chromen-4-ones have uncovered pathways to generate angular pentacyclic compounds, revealing insights into their chemical reactivity under specific conditions (Aarti Dalal et al., 2017).
Applications in Material Science
Research has also explored the use of benzo[c]chromen-6-ones in material science, such as the development of environment-sensitive fluorophores. These compounds exhibit unusual fluorescence properties, showing strong fluorescence in protic environments. This characteristic makes them potential candidates for developing new fluorogenic sensors (S. Uchiyama et al., 2006).
Direcciones Futuras
The future directions for the research and development of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” and related compounds could involve further exploration of their potential biological activities, such as their role as potential PDE2 inhibitors . Additionally, the development of more efficient and diverse synthetic methods could also be a focus of future research .
Propiedades
IUPAC Name |
3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVJHWIVHFEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)


![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)